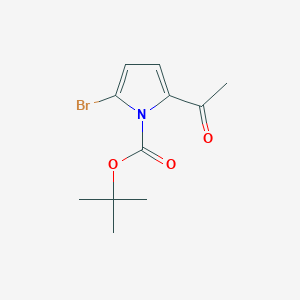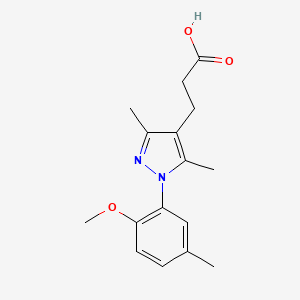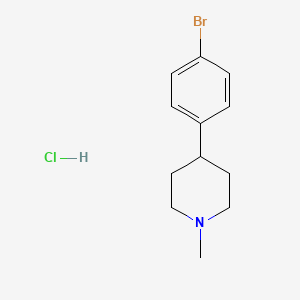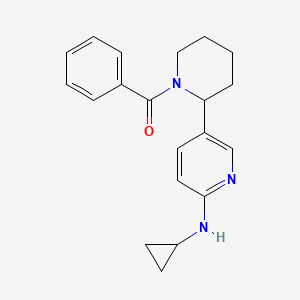
1-(4-Chloro-5-methylpyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, along with an ethanone group
Métodos De Preparación
The synthesis of 1-(4-Chloro-5-methylpyridin-2-YL)ethanone typically involves several steps:
Starting Materials: The synthesis begins with 4-chloro-5-methylpyridine.
Reaction with Acetylating Agents: The pyridine derivative is reacted with acetylating agents such as acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(4-Chloro-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Aplicaciones Científicas De Investigación
1-(4-Chloro-5-methylpyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Effects: The exact effects depend on the specific target and context but may include inhibition of enzyme activity, alteration of receptor function, or disruption of microbial cell walls.
Comparación Con Compuestos Similares
1-(4-Chloro-5-methylpyridin-2-YL)ethanone can be compared with other similar compounds:
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: This compound has a similar structure but with the chloro and methyl groups in different positions, leading to different chemical properties and reactivity.
1-(4-Chloro-2-methylpyridin-5-yl)ethanone: Another isomer with variations in the position of substituents, affecting its biological activity and applications.
1-(4-Chloro-3-methylpyridin-2-yl)ethanone: This compound also shares a similar core structure but differs in the position of the methyl group, influencing its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-(4-chloro-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-10-8(6(2)11)3-7(5)9/h3-4H,1-2H3 |
Clave InChI |
CRHIBMDQPHEANR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)








![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

